molecular formula C25H22N2O4S B12024962 3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one

3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one

Cat. No.: B12024962
M. Wt: 446.5 g/mol
InChI Key: ANNUNIGXBPVXJR-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: Starting with anthranilic acid derivatives, cyclization reactions can form the quinazolinone core.

    Substitution Reactions: Introduction of the ethoxyphenyl and methoxyphenyl groups through nucleophilic substitution reactions.

    Thioether Formation: The sulfanyl group can be introduced via thiolation reactions using appropriate thiol reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Potential therapeutic agent for treating diseases due to its bioactive properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Thioether-Containing Compounds: Molecules with similar thioether linkages.

Uniqueness

    Structural Features: The combination of ethoxyphenyl and methoxyphenyl groups with the quinazolinone core and thioether linkage makes this compound unique.

    Biological Activity: Its specific substituents may confer unique biological activities compared to other quinazolinone derivatives.

Properties

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one

InChI

InChI=1S/C25H22N2O4S/c1-3-31-20-14-10-18(11-15-20)27-24(29)21-6-4-5-7-22(21)26-25(27)32-16-23(28)17-8-12-19(30-2)13-9-17/h4-15H,3,16H2,1-2H3

InChI Key

ANNUNIGXBPVXJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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